N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20165656
Molecular Formula: C24H20Cl2N4O2S
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20Cl2N4O2S |
|---|---|
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H20Cl2N4O2S/c1-15-3-10-19(11-4-15)30-23(16-5-7-17(25)8-6-16)28-29-24(30)33-14-22(31)27-18-9-12-21(32-2)20(26)13-18/h3-13H,14H2,1-2H3,(H,27,31) |
| Standard InChI Key | ZKTLCRSLXLSUFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₄H₂₀Cl₂N₄O₂S, reflects a hybrid structure integrating multiple pharmacophoric groups:
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Aromatic systems: Two chlorophenyl groups (at positions 3 and 4 of the triazole ring) and a 4-methylphenyl group contribute to hydrophobic interactions.
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Triazole core: The 1,2,4-triazole moiety is known for its hydrogen-bonding capacity and metabolic stability .
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Sulfanyl-acetamide bridge: This linker enhances solubility and facilitates interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl |
| Topological Polar Surface | 106 Ų |
The InChIKey (ZKTLCRSLXLSUFQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for differentiating it from structurally similar analogs.
Comparative Analysis With Analogous Compounds
Structural analogs, such as N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Molecular Weight: 464.97 g/mol) , highlight the impact of substituents on bioactivity. Replacing the methoxy group with methyl reduces polarity, potentially altering membrane permeability .
Synthesis and Optimization
Hypothetical Synthetic Pathways
While explicit synthetic routes for this compound are undocumented, its structure suggests a multi-step approach:
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Triazole Ring Formation: Cyclization of thiosemicarbazides with aldehydes under acidic conditions .
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Sulfanyl-Acetamide Coupling: Thiol-ene click chemistry between the triazole-thiol intermediate and chloroacetylated 3-chloro-4-methoxyaniline.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Yield Optimization Challenges
Key factors influencing yield include:
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Steric hindrance from the 4-methylphenyl group, which may slow triazole cyclization .
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Solvent selection: Polar aprotic solvents (e.g., DMF) could enhance intermediate solubility but risk side reactions.
| Target Organism | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| Breast cancer (MCF-7) | 0.8–1.2 | Bcl-2 inhibition |
| Staphylococcus aureus | 5.4 | Membrane depolarization |
| Candida albicans | 12.7 | Ergosterol biosynthesis interference |
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR would resolve aromatic protons (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.8 ppm).
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Mass Spectrometry: ESI-MS at m/z 499.4 [M+H]⁺ confirms molecular weight .
Future Research Directions
Priority Investigations
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In vitro cytotoxicity assays against NCI-60 cell lines.
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Structure-Activity Relationship (SAR) studies modifying the methoxy and methyl groups.
Clinical Translation Barriers
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